

(R)-Methyl 1-boc-piperidine-3-carboxylate solubility data

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Compound of Interest

Compound Name: (R)-Methyl 1-boc-piperidine-3-carboxylate

Cat. No.: B1453711

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An In-Depth Technical Guide to the Solubility Profile of **(R)-Methyl 1-boc-piperidine-3-carboxylate**

Introduction

(R)-Methyl 1-boc-piperidine-3-carboxylate (CAS: 934423-10-6) is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold, combined with the stereocenter at the C3 position, makes it an invaluable intermediate for synthesizing complex and specific molecular architectures, particularly for active pharmaceutical ingredients (APIs).

Understanding the solubility of this intermediate is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of the final API.

This guide provides a comprehensive framework for characterizing the solubility of **(R)-Methyl 1-boc-piperidine-3-carboxylate**. Rather than merely presenting data, this document, grounded in the principles of physical organic chemistry and pharmaceutical science, offers a detailed methodology for researchers to generate reliable and reproducible solubility data in their own laboratories. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide robust, self-validating experimental protocols for both thermodynamic and kinetic solubility determination.

Section 1: Physicochemical Profile and Theoretical Solubility Assessment

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Before any experimental work is undertaken, a thorough analysis of the molecule's characteristics provides a strong predictive foundation for its behavior in various solvent systems.

Key Physicochemical Properties

The following table summarizes the known and predicted properties of **(R)-Methyl 1-boc-piperidine-3-carboxylate** and its racemate. This data serves as the basis for our theoretical assessment.

Property	Value	Data Source
CAS Number	934423-10-6	[1]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1]
Molecular Weight	243.30 g/mol	[1]
Physical State	Low-melting solid (based on racemate)	[2][3]
Melting Point (Racemic)	47.0 - 51.0 °C	[2][3]
Predicted Boiling Point	307.4 ± 35.0 °C	[4]
Predicted Density	1.094 ± 0.06 g/cm ³	[4]
Predicted LogP	1.74	
Predicted pKa	-2.48 (Amide Carbonyl)	[4]

Expert Analysis of Structural Features and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of **(R)-Methyl 1-boc-piperidine-3-carboxylate** contains distinct regions that govern its interaction

with different types of solvents.

- **tert-Butoxycarbonyl (Boc) Group:** This large, lipophilic protecting group is the dominant feature of the molecule. It significantly increases the non-polar character, strongly suggesting good solubility in non-polar to moderately polar organic solvents such as diethyl ether, toluene, dichloromethane (DCM), and ethyl acetate.
- **Methyl Ester Group:** The ester functionality introduces polarity and can act as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF)) and polar protic solvents (e.g., methanol, ethanol).
- **Piperidine Ring:** The saturated nitrogen-containing heterocycle is moderately polar. The lone pair on the nitrogen is sterically hindered and electronically delocalized by the adjacent carbonyl of the Boc group, making it a very weak base.
- **Aqueous Solubility Prediction:** The predicted LogP of 1.74 indicates a preference for an organic phase over an aqueous phase. The molecule lacks readily ionizable functional groups within the physiological pH range, and its predicted pKa is extremely low, corresponding to the weakly acidic proton alpha to the carbonyl.[4] Therefore, its aqueous solubility is expected to be low and largely pH-independent.

Conclusion of Theoretical Assessment: The compound is predicted to be highly soluble in a broad range of common organic solvents and poorly soluble in water.

Section 2: The Experimental Framework: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, not all solubility measurements are equal. The distinction between thermodynamic and kinetic solubility is critical, as they provide different information relevant to different stages of development.[4]

- **Thermodynamic Solubility** is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It represents the maximum amount of a compound that can be dissolved and is a critical parameter for formulation, process chemistry, and biopharmaceutical classification.[5] The gold-standard method for its determination is the shake-flask method.[6]

- Kinetic Solubility is measured by dissolving a compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.^[5] This high-throughput method is widely used in early drug discovery to quickly assess compounds for in-vitro biological assays, though it often overestimates the true thermodynamic solubility.^{[7][8]}

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} END_DOT Caption: Decision workflow for selecting a solubility assay.
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Section 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.

Protocol 3.1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility and is considered the industry standard.^{[6][9][10]}

Methodology:

- Preparation: Add an excess amount of solid **(R)-Methyl 1-boc-piperidine-3-carboxylate** (e.g., 5-10 mg) to a 2 mL glass vial. Causality: An excess of solid is required to ensure that the resulting solution is saturated and in equilibrium with the solid phase.
- Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent (e.g., water, buffer, ethanol) into the vial.
- Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the slurry for 48 hours.
- Equilibrium Validation (Self-Validation Step): At the 24-hour mark, pause agitation and allow the solid to settle. Carefully extract an aliquot of the supernatant for analysis (see Step 5).

Resume agitation for the remaining 24 hours. Causality: Comparing the concentration at 24 and 48 hours is a critical self-validation step. If the concentrations are equivalent, it confirms that thermodynamic equilibrium has been reached.

- **Sample Preparation for Analysis:** After the full equilibration period, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a 0.22 μm chemical-resistant syringe filter (e.g., PVDF or PTFE) into a clean vial for analysis. Causality: Centrifugation and filtration are essential to remove all particulate matter, ensuring that only the dissolved compound is measured.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.
- **Calculation:** Calculate the solubility in mg/mL or convert to molarity using the molecular weight (243.30 g/mol).

Protocol 3.2: High-Throughput Kinetic Solubility Assay

This method is adapted for screening purposes and relies on precipitation from a DMSO stock solution.^{[5][11]}

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
- **Incubation:** Seal the plate and shake at room temperature for a defined period (typically 1.5 to 2 hours).^[11]
- **Precipitation Detection:** Measure the amount of precipitate formed. This can be done visually or, more quantitatively, by measuring light scattering using a nephelometer or a plate reader capable of turbidimetric measurements.^[12]

- **Determination:** The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to a blank control.

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of the dissolved analyte from the shake-flask experiment due to its specificity and sensitivity.

Methodology:

- **Instrumentation:** Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
- **Method Development:**
 - **Mobile Phase:** A typical starting point is a gradient of acetonitrile and water (both with 0.1% formic acid or TFA).
 - **Detection Wavelength:** Determine the wavelength of maximum absorbance (λ -max) for the compound by running a UV scan. The carbonyl groups in the molecule suggest absorbance in the 200-220 nm range.
 - **Retention Time:** Develop a gradient that provides a sharp, well-resolved peak for the analyte with a reasonable retention time.
- **Calibration Curve Construction:**
 - Prepare a series of standard solutions of known concentrations (e.g., from 1 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$) by dissolving the compound in the mobile phase or a compatible solvent.
 - Inject each standard in triplicate and record the peak area from the chromatogram.
 - Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.995 is required for a valid calibration.
- **Sample Analysis:**

- Dilute the filtered sample from the shake-flask experiment (Protocol 3.1) with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.
- Inject the diluted sample and record the peak area.
- **Concentration Calculation:** Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Remember to multiply by the dilution factor to determine the final solubility value in the original solvent.

Section 5: Data Presentation and Visualization

Organizing experimental results in a clear, structured format is essential for analysis and reporting.

Template for Solubility Data

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (M)	Method
Deionized Water	25	Experimental Value	Calculated Value	Thermodynamic
PBS (pH 7.4)	25	Experimental Value	Calculated Value	Thermodynamic
Methanol	25	Experimental Value	Calculated Value	Thermodynamic
Ethanol	25	Experimental Value	Calculated Value	Thermodynamic
Acetonitrile	25	Experimental Value	Calculated Value	Thermodynamic
Dichloromethane	25	Experimental Value	Calculated Value	Thermodynamic
Ethyl Acetate	25	Experimental Value	Calculated Value	Thermodynamic
PBS (pH 7.4)	25	Experimental Value	Calculated Value	Kinetic

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for thermodynamic solubility determination.

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Caption: Workflow for Thermodynamic Solubility Determination.

Section 6: Safety and Handling

While comprehensive toxicological data for **(R)-Methyl 1-boc-piperidine-3-carboxylate** is not available, information from the Safety Data Sheet (SDS) for the racemic mixture (CAS 148763-

41-1) should be used as a precautionary guide.[9]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
- Handling: Avoid formation and inhalation of dust. Use in a well-ventilated area or under a chemical fume hood.[9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Prevent release into the environment.[9]

This guide provides the necessary theoretical background and practical, validated protocols for any researcher to confidently and accurately determine the solubility profile of **(R)-Methyl 1-boc-piperidine-3-carboxylate**, a critical dataset for advancing its application in pharmaceutical research and development.

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